molecular formula C28H26N2O7S B11577735 methyl 2-[1-(3-ethoxy-4-propoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(3-ethoxy-4-propoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11577735
M. Wt: 534.6 g/mol
InChI Key: WTNKDCQUVBYLHC-UHFFFAOYSA-N
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Description

METHYL 2-[1-(3-ETHOXY-4-PROPOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[1-(3-ETHOXY-4-PROPOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the chromeno[2,3-c]pyrrol core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazole ring: This can be achieved through a condensation reaction involving thioamide and α-haloketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[1-(3-ETHOXY-4-PROPOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex structure could be useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study various biological processes, including enzyme inhibition and signal transduction.

Mechanism of Action

The mechanism of action of METHYL 2-[1-(3-ETHOXY-4-PROPOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (2R)-2-AMINO-3-(3-ETHOXY-4-PROPOXYPHENYL)PROPANOATE
  • 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone

Uniqueness

METHYL 2-[1-(3-ETHOXY-4-PROPOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C28H26N2O7S

Molecular Weight

534.6 g/mol

IUPAC Name

methyl 2-[1-(3-ethoxy-4-propoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H26N2O7S/c1-5-13-36-19-12-11-16(14-20(19)35-6-2)22-21-23(31)17-9-7-8-10-18(17)37-24(21)26(32)30(22)28-29-15(3)25(38-28)27(33)34-4/h7-12,14,22H,5-6,13H2,1-4H3

InChI Key

WTNKDCQUVBYLHC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O)OCC

Origin of Product

United States

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